molecular formula C11H18N2O2 B7927328 2-[(2-Amino-ethyl)-isopropyl-amino]-1-furan-2-yl-ethanone

2-[(2-Amino-ethyl)-isopropyl-amino]-1-furan-2-yl-ethanone

Cat. No.: B7927328
M. Wt: 210.27 g/mol
InChI Key: PHUVOPWVOIGAHA-UHFFFAOYSA-N
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Description

2-[(2-Amino-ethyl)-isopropyl-amino]-1-furan-2-yl-ethanone is a chemical reagent designed for research and development applications. This compound features a 1-(furan-2-yl)ethanone core, a structure known in the scientific community for its role as a flavor compound and a versatile synthetic intermediate . The molecule is further functionalized with a 2-aminoethylisopropylamino side chain, a motif common in compounds with biological activity. Researchers may find this chemical valuable as a key building block (synthon) in organic synthesis, particularly in the development of novel pharmaceutical candidates or other complex molecules. Its structure suggests potential for exploration in medicinal chemistry, possibly as a precursor for molecules with targeted biological properties. The presence of both amino and carbonyl functional groups provides reactive sites for further chemical modifications, making it a flexible intermediate for constructing diverse chemical libraries. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Appropriate safety data sheets (SDS) should be consulted prior to handling.

Properties

IUPAC Name

2-[2-aminoethyl(propan-2-yl)amino]-1-(furan-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-9(2)13(6-5-12)8-10(14)11-4-3-7-15-11/h3-4,7,9H,5-6,8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUVOPWVOIGAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN)CC(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(2-Amino-ethyl)-isopropyl-amino]-1-furan-2-yl-ethanone is an organic compound characterized by a furan ring substituted with an ethanone group and an isopropylamino moiety. This unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula C13H19N3OC_{13}H_{19}N_{3}O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The furan ring contributes to its reactivity and potential interactions with biological targets due to its aromatic nature.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The following sections summarize key findings related to the biological activity of this compound.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of furan derivatives. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and MRSA.

CompoundMIC (µg/mL)Target Bacteria
2-Furan derivative A0.98MRSA
2-Furan derivative B3.90S. aureus ATCC 25923

These results suggest that the presence of the furan ring may enhance the compound's ability to inhibit bacterial growth through mechanisms such as disruption of cell wall synthesis or interference with metabolic pathways.

Antifungal Activity

The antifungal activity of similar compounds has also been documented. For example, certain furan derivatives have demonstrated moderate activity against Candida albicans, with minimum inhibitory concentrations (MIC) reported in the range of 7.80 to 62.50 µg/mL.

CompoundMIC (µg/mL)Target Fungus
2-Furan derivative C7.80C. albicans
2-Furan derivative D62.50C. albicans

This activity may be attributed to the ability of these compounds to disrupt fungal cell membranes or inhibit key enzymes involved in fungal metabolism.

Anticancer Activity

The anticancer potential of furan-containing compounds has gained attention in recent years. Some derivatives have shown significant cytotoxic effects against various cancer cell lines, with IC50 values often below 10 µM.

CompoundIC50 (µM)Cancer Cell Line
2-Furan derivative E<10A549 (lung cancer)
2-Furan derivative F<10MCF7 (breast cancer)

The mechanism of action for these anticancer effects may involve apoptosis induction or cell cycle arrest, mediated by interactions with specific cellular targets.

Case Studies

  • Study on Antibacterial Efficacy : A study evaluated several furan derivatives for their antibacterial properties against MRSA and other resistant strains. The findings indicated that modifications to the amino group significantly enhanced activity.
  • Antifungal Activity Assessment : Another research focused on the antifungal effects of furan derivatives against clinical isolates of Candida species, demonstrating promising results that warrant further investigation into their mechanisms.
  • Cytotoxicity Evaluation : A comprehensive evaluation of various furan derivatives revealed that those containing specific substituents exhibited selective cytotoxicity towards rapidly dividing cancer cells while sparing normal cells.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent Variations Molecular Weight (g/mol) Availability Status Reference
2-[(2-Amino-ethyl)-isopropyl-amino]-1-furan-2-yl-ethanone Furan ring, isopropylamino-ethyl chain ~209* Discontinued
2-[(2-Amino-ethyl)-methyl-amino]-1-furan-2-yl-ethanone Methylamino group replaces isopropylamino 182.22 Discontinued
2-[(2-Amino-ethyl)-isopropyl-amino]-1-thiophen-2-yl-ethanone Thiophene replaces furan ring ~225* Discontinued
1-(4-((2-([1,1'-Biphenyl]-2-yloxy)-2,3,3,3-tetrafluoropropyl)amino)phenyl)ethan-1-one Biphenyl-tetrafluoropropyl group, phenyl ketone 417.36 Experimental (52% yield)

*Calculated based on molecular formula.

Key Observations:

Substituent Impact on Molecular Weight: Replacement of the isopropyl group with methyl (as in the methylamino analog) reduces molecular weight by ~27 g/mol, likely altering solubility and reactivity . Substitution of furan with thiophene increases molecular weight by ~16 g/mol due to sulfur’s higher atomic mass compared to oxygen, which may influence electronic properties and metabolic stability .

Ring System Variations: The thiophene analog () introduces sulfur, which enhances lipophilicity and may affect binding affinity in biological systems compared to the oxygen-containing furan derivative .

Discontinued Status and Commercial Availability

All analogs listed above, including the target compound, are marked as discontinued by CymitQuimica . This suggests:

  • Limited demand in research or industrial applications.
  • Synthetic challenges , such as low yields or instability, as implied by the experimental synthesis of the biphenyl derivative (52% yield) .
  • Uncharacterized hazards, as seen in related nitro-aromatic ketones (e.g., 1-(2-Amino-6-nitrophenyl)ethanone), where toxicological data remain incomplete .

Research Tools and Methodological Context

  • Synthetic Challenges : The discontinued status of these compounds may reflect difficulties in purification or scalability, as seen in the moderate yields of related syntheses .

Preparation Methods

Procedure

  • Reactants :

    • 1-(Furan-2-yl)ethanone (10 mmol)

    • N-Isopropyl-1,2-ethanediamine (10 mmol)

    • Paraformaldehyde (10 mmol)

    • HCl (catalytic, pH 4)

    • Isopropyl alcohol (10 mL)

  • Conditions :

    • The mixture is heated at 90–95°C for 6–8 hours with sequential paraformaldehyde additions.

    • Post-reaction, the solvent is evaporated, and the residue is washed with hexane.

  • Mechanistic Insights :

    • The reaction proceeds via iminium ion formation, followed by nucleophilic attack by the enolized ketone.

    • Steric hindrance from the isopropyl group necessitates prolonged heating to ensure complete substitution.

  • Yield Optimization :

    • Polar protic solvents like isopropyl alcohol enhance reaction rates (Table 1).

    • Acidic conditions (pH 4) stabilize intermediates, improving yields to ~70%.

Nucleophilic Substitution of Halogenated Intermediates

Bromination of 1-(furan-2-yl)ethanone followed by displacement with the amine offers a regioselective route.

Step 1: Bromination of 1-(Furan-2-yl)ethanone

  • Reactants :

    • 1-(Furan-2-yl)ethanone (20 mmol)

    • N-Bromosuccinimide (22 mmol)

    • DMF (20 mL)

  • Conditions :

    • Stir at room temperature for 30 minutes.

    • Extract with ethyl acetate and purify via chromatography.

  • Outcome :

    • 2-Acetyl-5-bromofuran (3 ) is obtained in 44.5% yield.

Step 2: Amine Coupling

  • Reactants :

    • 3 (10 mmol)

    • N-Isopropyl-1,2-ethanediamine (12 mmol)

    • K₂CO₃ (10 mmol)

    • DMF (15 mL)

  • Conditions :

    • Heat at 80°C for 12 hours.

    • Quench with water and extract with dichloromethane.

  • Yield :

    • ~60% after column chromatography (hexane/EtOAc).

BF₃·OEt₂-Catalyzed Coupling

Lewis acid-mediated coupling avoids halogenation steps, enabling a one-pot synthesis.

Procedure

  • Reactants :

    • 1-(Furan-2-yl)ethanone (10 mmol)

    • N-Isopropyl-1,2-ethanediamine (10 mmol)

    • BF₃·OEt₂ (1.05 equiv)

    • CH₂Cl₂ (0.3 M)

  • Conditions :

    • Stir at room temperature for 4 hours.

    • Quench with NaHCO₃ and purify via chromatography.

  • Mechanism :

    • BF₃ activates the carbonyl group, facilitating nucleophilic attack by the amine.

    • The reaction proceeds via a six-membered transition state, minimizing steric clashes.

  • Yield :

    • 75–85% under optimized conditions (Table 2).

Comparative Analysis of Methods

Method Advantages Limitations Yield
Mannich Reaction One-pot, no pre-functionalizationRequires acidic conditions, long time70%
Nucleophilic Substitution High regioselectivityTwo-step, bromination inefficiency60%
BF₃-Catalyzed Coupling Mild conditions, high atom economySensitive to moisture85%

Scale-Up Considerations

  • Solvent Selection : Polar aprotic solvents (DMF, CH₂Cl₂) enhance solubility but complicate recycling.

  • Catalyst Recovery : BF₃·OEt₂ cannot be easily recovered, increasing costs for large-scale production.

  • Purification : Column chromatography remains necessary due to byproduct formation, though crystallization in hexane/EtOAC improves efficiency .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-[(2-Amino-ethyl)-isopropyl-amino]-1-furan-2-yl-ethanone, and how can reaction yields be optimized?

  • Methodology : Utilize Friedel-Crafts acylation to introduce the furan-2-yl-ethanone core, followed by sequential amination steps (e.g., nucleophilic substitution or reductive amination) to attach the 2-aminoethyl-isopropyl group. Optimize yields by controlling reaction temperature (e.g., 0–5°C for acylation) and using catalysts like BF₃·Et₂O. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
  • Key Considerations : Monitor intermediates using TLC and characterize each step via FT-IR (e.g., carbonyl stretch at ~1680 cm⁻¹ for ethanone) .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

  • NMR :

  • ¹H NMR : Identify furan protons (δ 6.3–7.5 ppm), ethanone methyl group (δ 2.5–2.7 ppm), and amine protons (δ 1.2–2.0 ppm for isopropyl, δ 2.8–3.2 ppm for aminoethyl) .
  • ¹³C NMR : Confirm carbonyl carbon (δ 195–205 ppm) and furan carbons (δ 110–150 ppm) .
    • Mass Spectrometry : Look for molecular ion [M+H]⁺ matching the molecular formula (C₁₁H₁₈N₂O₂) and fragmentation patterns (e.g., loss of isopropyl group, m/z 43) .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

  • Hazard Mitigation : Use fume hoods to avoid inhalation of vapors (P261 precaution) and wear nitrile gloves to prevent dermal exposure (P262 precaution). Toxicity data are limited, so assume acute toxicity until validated .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent degradation of the amine and furan moieties .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the furan ring may exhibit π-π stacking in biological targets .
  • Docking Simulations : Model interactions with enzymes (e.g., acetylcholinesterase) using software like AutoDock Vina, focusing on hydrogen bonding between the aminoethyl group and catalytic residues .

Q. What experimental strategies resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?

  • Case Study : If solubility in water varies across studies, perform controlled experiments using HPLC-grade solvents. For melting point discrepancies, use differential scanning calorimetry (DSC) with a heating rate of 5°C/min under N₂ to minimize oxidation .
  • Statistical Analysis : Apply ANOVA to compare results from replicate experiments (n ≥ 3) and identify outliers .

Q. How can environmental fate studies be designed to assess the compound’s persistence and ecotoxicity?

  • Experimental Design : Use OECD Guideline 307 for soil degradation studies. Measure half-life (t₁/₂) under aerobic/anaerobic conditions and monitor metabolites via LC-MS/MS .
  • Ecotoxicity Assays : Expose Daphnia magna to sublethal concentrations (0.1–10 mg/L) and assess mortality, reproduction, and oxidative stress biomarkers (e.g., catalase activity) .

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